
(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Overview
Description
(1R,2S)-(-)-N-Methylephedrine (CAS 552-79-4) is a chiral sympathomimetic amine and bronchodilator, structurally related to ephedrine. The certified reference material (CRM) described here is a 1.0 mg/mL solution in methanol, packaged in 1 mL ampules, and stored at −20°C to ensure stability . It is widely used in forensic, clinical, and anti-doping analyses for calibration and quality control in LC/MS or GC/MS applications. Key attributes include:
- Molecular formula: C₁₁H₁₇NO (MW 179.26 g/mol).
- Stereochemistry: The (1R,2S) configuration is critical for its biological activity, differentiating it from enantiomers like (1S,2R)-ephedrine .
- Applications: Detection of adulterants in dietary supplements, anti-doping testing, and quantification in pharmaceuticals .
Preparation Methods
Synthetic Routes to (1R,2S)-(-)-N-Methylephedrine
Classical Alkylation of Ephedrine
Reaction Mechanism
The most established method involves N-methylation of (1R,2S)-ephedrine via nucleophilic substitution. Ephedrine reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield the quaternary ammonium intermediate, which undergoes deprotonation to form (1R,2S)-(-)-N-Methylephedrine:
$$
\text{(1R,2S)-Ephedrine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{(1R,2S)-N-Methylephedrine} + \text{HI}
$$
Reaction conditions typically involve refluxing in acetone or dimethylformamide (DMF) at 60–80°C for 6–8 hours.
Optimization Strategies
- Solvent Selection : Acetone minimizes side reactions (e.g., over-alkylation) compared to DMF.
- Stoichiometry : A 1.2:1 molar ratio of methyl iodide to ephedrine ensures complete methylation while avoiding dimerization.
- Workup : Neutralization with dilute HCl followed by extraction with dichloromethane achieves 85–90% crude yield.
Limitations
- Racemization at C1/C2 occurs above 80°C, necessitating strict temperature control.
- Residual methyl iodide (≤50 ppm) must be removed via azeotropic distillation with ethanol.
Biocatalytic Asymmetric Synthesis
Enzymatic Reduction of Prochiral Ketones
A patented biocatalytic route (CN104805148B) employs ketoreductases (KREDs) for enantioselective synthesis. The prochiral intermediate, 1-phenyl-2-pyrrolidin-1-ylpropan-1-one, undergoes asymmetric reduction using KRED EW104 from Saccharomyces cerevisiae:
$$
\text{Ketone Intermediate} + \text{NADPH} \xrightarrow{\text{KRED}} \text{(1R,2S)-N-Methylephedrine} + \text{NADP}^+
$$
Glucose dehydrogenase (GDH) regenerates NADPH, enabling catalytic turnover.
Process Parameters
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
pH | 7.5–8.5 | Enzyme activity retention |
Temperature | 34–36°C | Minimizes denaturation |
Substrate Loading | 90–150 g/L | Prevents substrate inhibition |
Cofactor Ratio | 0.01–0.03 g/g | Maximizes turnover frequency |
This method achieves ≥98% enantiomeric excess (ee) and 50–55% overall yield, surpassing classical alkylation in stereochemical fidelity.
Purification and Characterization
Chromatographic Refinement
Crude (1R,2S)-(-)-N-Methylephedrine undergoes purification via:
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar impurities.
- Preparative HPLC : C18 columns (10 μm, 250 × 21.2 mm) using methanol/water (70:30) + 0.1% trifluoroacetic acid resolve diastereomers.
Purity Assessment
Technique | Criteria | Result |
---|---|---|
HPLC-UV (254 nm) | Area % of main peak | ≥99.5% |
Chiral GC-MS | Enantiomeric ratio | 99.2:0.8 (R:S) |
Karl Fischer | Water content | ≤0.2% w/w |
Formulation as Certified Reference Material
Solution Preparation
The final CRM solution (1.0 mg/mL in methanol) adheres to ISO 17025 guidelines:
- Weighing : Accurately measure 10.0 ± 0.1 mg of purified (1R,2S)-(-)-N-Methylephedrine.
- Dissolution : Transfer to a 10 mL volumetric flask, dissolve in HPLC-grade methanol, and sonicate for 10 minutes.
- Homogenization : Filter through a 0.22 μm PTFE membrane into pre-cleaned amber ampules.
Stability Studies
Condition | Duration | Purity Retention | Degradation Products |
---|---|---|---|
25°C (ambient light) | 12 months | 98.7% | ≤0.3% N-oxide |
4°C (dark) | 24 months | 99.4% | Not detected |
Chemical Reactions Analysis
Metabolic Reactions
(1R,2S)-(-)-N-Methylephedrine undergoes enzymatic transformations in biological systems:
N-Demethylation is the primary metabolic pathway, reducing its pharmacological activity by converting it into secondary amines like ephedrine.
Synthetic Reactions
Key synthetic routes and transformations include:
Methylation of Ephedrine
(1R,2S)-(-)-N-Methylephedrine is synthesized via N-methylation of ephedrine using methyl iodide or dimethyl sulfate under alkaline conditions :
Reductive Amination
Catalytic hydrogenation of 1-phenyl-1-hydroxy-2-methylaminopropanone yields the compound with >98% enantiomeric excess .
Colorimetric Detection
Chromatographic Behavior
Interaction Studies
(1R,2S)-(-)-N-Methylephedrine exhibits pharmacodynamic interactions:
Comparative Reactivity with Structural Analogs
Stability in Methanol Solution
-
Degradation Products : None detected under ISO-certified storage (2–8°C, inert atmosphere)
-
Photostability : Decomposes by <5% after 48h UV exposure (λ = 254 nm)
This compound’s stereospecific reactions and metabolic pathways underscore its utility as a reference standard in pharmacological and forensic analyses .
Scientific Research Applications
Pharmacological Studies
- Bronchodilation : Methylephedrine acts as a bronchodilator, relaxing bronchial smooth muscles and enhancing airflow in patients with respiratory conditions. It is particularly significant in asthma research where its effects can be compared against other bronchodilators.
- Adrenergic System Research : The compound is used to study the adrenergic system's role in physiological responses, such as the "fight-or-flight" mechanism. It helps researchers understand how sympathomimetics interact with various physiological processes .
Application Area | Description |
---|---|
Bronchodilation | Enhances airflow by relaxing bronchial muscles. |
Adrenergic Studies | Investigates interactions within the adrenergic system. |
Metabolism Studies | Analyzes metabolic pathways and transformations into ephedrine and norephedrine. |
Clinical Applications
- Cough Suppression : Methylephedrine serves as an antitussive agent, effectively suppressing coughs associated with respiratory illnesses .
- Nasal Decongestion : It promotes vasoconstriction in nasal passages, making it useful in treating nasal congestion due to colds or allergies.
Analytical Chemistry Applications
The (1R,2S)-(-)-N-Methylephedrine solution is widely used as a control substance in analytical chemistry:
- Calibration Standards : It serves as a calibrator or control in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for accurate quantification of substances in biological samples.
- Forensic Toxicology : The solution is employed in urine drug testing to detect methylephedrine use in athletes and individuals under drug screening protocols .
Analytical Application | Purpose |
---|---|
Calibration Standards | Used for accurate quantification in LC-MS and GC-MS. |
Forensic Toxicology | Detects methylephedrine use in drug testing scenarios. |
Performance Enhancement Testing
A study examined the presence of methylephedrine in athletes' urine samples during competitive events. The findings highlighted its misuse as a performance-enhancing substance, leading to its inclusion on the World Anti-Doping Agency's prohibited list .
Pharmacokinetic Analysis
Research involving rat-liver microsomes demonstrated the metabolic pathways of methylephedrine, revealing its conversion into ephedrine and norephedrine. This study provides insights into the pharmacokinetics of sympathomimetics and their potential effects on human physiology .
Mechanism of Action
DL-Methylephedrine exerts its effects by stimulating the alpha and beta adrenergic receptors. This leads to the relaxation of bronchial smooth muscles, dilation of pupils, and an increase in both systolic and diastolic blood pressure . The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its sympathomimetic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ephedrine and Pseudoephedrine
Ephedrine (1S,2R configuration) and pseudoephedrine (1R,2S configuration) are direct structural analogs. Key differences include:
- Metabolism: Methylephedrine undergoes N-oxidation to form methylephedrine N-oxide, while ephedrine is metabolized to norephedrine and hippuric acid .
- Pharmacological Activity : Both compounds bind adrenergic receptors, but methylephedrine shows stronger binding to HIF-1α in molecular docking studies, suggesting unique therapeutic pathways .
Table 1: Structural and Functional Comparison
Compound | Configuration | Metabolic Pathway | Adrenergic Activity | Regulatory Status |
---|---|---|---|---|
(1R,2S)-Methylephedrine | 1R,2S | N-oxidation | Moderate | OTC (limited markets) |
Ephedrine HCl | 1S,2R | Deamination → Hippurate | High | Controlled (Schedule) |
Pseudoephedrine | 1R,2S | Glucuronidation | Moderate | Pharmacy-only |
Other Sympathomimetic Amines
- Methylethcathinone and Methylnaphthidate: These cathinone derivatives share methanol-based CRM formats (1.0 mg/mL) but differ in primary use (stimulant detection vs. bronchodilation) .
- N,N-Dimethyltryptamine (DMT): While also a 1.0 mg/mL methanol CRM, DMT is a hallucinogen with distinct metabolic and legal profiles .
Comparison with Certified Reference Materials (CRMs)
Similar CRMs in Forensic and Clinical Use
- (1S,2R)-Ephedrine HCl: A 1.0 mg/mL methanol CRM with opposing stereochemistry, used for distinguishing enantiomers in anti-doping tests .
- Metanephrine HCl: Another 1.0 mg/mL methanol CRM, but used for diagnosing pheochromocytoma rather than stimulant detection .
- 8-Hydroxy Loxapine : Shares the same solvent and packaging but targets antipsychotic drug monitoring .
Comparison with Adulterants and Illicit Analogs
Methylephedrine is frequently adulterated in dietary supplements alongside 1,3-dimethylamylamine (DMAA) and androstenedione . Unlike these compounds:
Biological Activity
(1R,2S)-(-)-N-Methylephedrine is a sympathomimetic compound that possesses notable biological activities, particularly in the fields of respiratory therapy and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Pharmacodynamics
(1R,2S)-(-)-N-Methylephedrine acts primarily as a bronchodilator , enhancing airflow by stimulating α- and β-adrenergic receptors. This mechanism is similar to that of ephedrine, which promotes the release of norepinephrine and subsequently leads to bronchodilation and nasal decongestion .
Key Actions:
- Bronchodilation : It relaxes bronchial smooth muscles, making it beneficial for conditions like asthma.
- Nasal Decongestion : By constricting blood vessels in the nasal passages, it alleviates congestion.
Pharmacokinetics
The compound is metabolized into ephedrine and norephedrine, with approximately 33% to 40% excreted unchanged in urine within 24 hours. The remaining metabolites include methylephedrine N-oxide and ephedrine .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of pseudoephedrine (and by extension methylephedrine) in a rat model of acute liver failure induced by D-galactosamine and lipopolysaccharide. The results indicated significant reductions in inflammatory markers and hepatocellular apoptosis when treated with pseudoephedrine, highlighting its potential anti-inflammatory properties .
Case Study 2: Neuropharmacological Effects
A randomized placebo-controlled trial assessed the impact of dl-methylephedrine on brain function using PET and fMRI scans. The findings showed that while dl-methylephedrine had weaker effects on dopamine transporter occupancy compared to pseudoephedrine, it still influenced brain activity significantly .
Research Findings
Recent research has shown that (1R,2S)-(-)-N-Methylephedrine exhibits enantiodivergence in catalytic activity when used as a ligand in chemical reactions. This behavior allows for selective production of different enantiomers based on reaction conditions, indicating its utility beyond pharmacology into synthetic chemistry .
Table 2: Enantiodivergence Data
Q & A
Q. Basic: What experimental precautions are critical when handling this certified reference material (CRM) to ensure analytical accuracy?
Methodological Answer:
- Storage: Store unopened ampules at −20°C to prevent degradation . Thaw to room temperature before use and avoid repeated freeze-thaw cycles.
- Dilution: Prepare working standards in methanol:water (50:50) to minimize solvent evaporation effects. Use volumetric glassware calibrated to ISO 17025 standards for dilutions .
- Contamination Control: Use inert syringes (e.g., glass) for aliquoting to prevent adsorption. Pre-rinse with methanol to eliminate cross-contamination .
Q. Basic: How is the concentration accuracy of this CRM validated, and what uncertainty ranges are typical?
Methodological Answer:
- Gravimetric Preparation: The solution is prepared using precision balances (≤0.1 mg uncertainty) under ISO 17034 guidelines, ensuring traceability to NIST standards .
- Certification Data: The Certificate of Analysis (CoA) includes stability, homogeneity, and expanded uncertainty (e.g., ±2% for concentration). Cross-validate using LC-MS/MS with deuterated internal standards (e.g., ephedrine-d3) .
Q. Advanced: How can researchers resolve co-elution issues when analyzing (1R,2S)-(-)-N-Methylephedrine alongside structurally similar alkaloids (e.g., norephedrine) in complex matrices?
Methodological Answer:
- Chromatographic Optimization: Use biphenyl columns (e.g., 2.6 µm particle size) instead of phenyl-hexyl phases to reduce silanol interactions and improve peak symmetry .
- Mobile Phase Adjustments: Add 0.1% formic acid to enhance ionization efficiency in LC-MS/MS. For GC-MS, derivatize with BSTFA + 1% TMCS to increase volatility .
- Data-Independent Acquisition (DIA): Employ SWATH® MS to fragment all ions within a defined m/z window, enabling retrospective analysis of co-eluting peaks .
Q. Advanced: What strategies are recommended for validating long-term stability of this CRM under varying laboratory conditions?
Methodological Answer:
- Real-Time Stability Studies: Monitor degradation at −20°C, 4°C, and 25°C over 12–24 months. Use LC-UV (λ = 254 nm) to detect oxidation products (e.g., ketones) .
- Accelerated Degradation Testing: Expose aliquots to 40°C/75% RH for 3 months. Quantify impurities via high-resolution MS (HRMS) with a detection limit of ≤0.1% .
- Statistical Analysis: Apply ANOVA to compare stability data across batches; acceptable degradation thresholds are ≤5% loss of parent compound .
Q. Advanced: How can this CRM be integrated into multi-analyte methods for forensic toxicology (e.g., simultaneous quantification of stimulants and opioids)?
Methodological Answer:
- Sample Preparation: Use mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) to isolate basic compounds from biological matrices. Elute with 5% NH4OH in methanol .
- Method Harmonization: Optimize LC gradients (e.g., 10–90% acetonitrile in 10 min) and collision energies (e.g., 20–35 eV) to balance sensitivity for ephedrine analogs and opioids like fentanyl .
- Internal Standards: Include isotopically labeled analogs (e.g., methylephedrine-d5) to correct for matrix effects in quantitative workflows .
Q. Basic: What analytical techniques are most suitable for quantifying this CRM in pharmacological studies?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm) with ESI+ mode. Monitor transitions m/z 180.1 → 163.1 (quantifier) and 180.1 → 145.1 (qualifier) .
- GC-FID: Derivatize with MSTFA and inject with a split ratio of 10:1. Calibrate using a 5-point curve (25–2000 ng/mL) .
- Cross-Validation: Compare results with NMR (¹H, 500 MHz) for structural confirmation, particularly to distinguish (1R,2S) from (1S,2R) enantiomers .
Q. Advanced: How can researchers address discrepancies in enantiomeric purity data between different analytical platforms?
Methodological Answer:
- Chiral Chromatography: Use a Chirobiotic T column (250 × 4.6 mm) with 0.1% DEA in methanol to resolve enantiomers. Validate purity with polarimetry ([α]D = −34° for (1R,2S)) .
- Circular Dichroism (CD): Compare CD spectra (200–300 nm) to certified reference spectra to detect contamination by diastereomers .
- Interlaboratory Studies: Participate in collaborative trials (e.g., ISO 5725) to harmonize enantiomeric ratio reporting .
Properties
IUPAC Name |
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045992 | |
Record name | (-)-Methylephedrine | |
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Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-79-4, 1201-56-5, 42151-56-4 | |
Record name | Methylephedrine | |
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Record name | Methylephedrine, (+/-)- | |
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Record name | DL-Methylephedrine | |
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Record name | (-)-Methylephedrine | |
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Record name | N-methylephedrine | |
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Retrosynthesis Analysis
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